2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Ethylsulfanyl group at position 2, which may enhance lipophilicity and influence metabolic stability.
- 4-Fluorophenyl substituent at position 7, a common pharmacophore in medicinal chemistry for modulating target affinity and pharmacokinetics.
- N-(2-methoxyphenyl) carboxamide at position 6, contributing to hydrogen-bonding interactions and solubility.
- Methyl group at position 5, which could sterically hinder enzymatic degradation.
Triazolopyrimidines are explored for diverse biological activities, including antitumor, antimicrobial, and antimalarial applications .
Properties
IUPAC Name |
2-ethylsulfanyl-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-7-5-6-8-17(16)30-3)19(28(21)27-22)14-9-11-15(23)12-10-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJHZXZONWXQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physical Properties
Key Observations :
- Carboxamide vs. Ester/Carboxylate : The N-(2-methoxyphenyl) carboxamide in the target compound likely improves aqueous solubility compared to ethyl carboxylate derivatives (e.g., : ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) due to hydrogen-bonding capacity .
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may reduce metabolic oxidation compared to chlorophenyl analogs (e.g., Compound 60 in ), enhancing bioavailability .
Key Observations :
- Aromatic Substitutions : The 4-fluorophenyl group aligns with trends in , where halogenated aryl groups improved target binding affinity .
Crystallographic and Stability Data
- Intermolecular Interactions : The target compound’s ethylsulfanyl and methoxyphenyl groups may facilitate π-π stacking or hydrophobic interactions, as seen in ’s crystal structure (π-π distances: 3.63–3.88 Å) .
- Stability : Methyl and fluorophenyl groups likely enhance metabolic stability compared to hydroxylated analogs (e.g., Compound 98 in ), which are prone to oxidation .
Biological Activity
Overview
The compound 2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family. Its unique structure incorporates an ethylsulfanyl group, a fluorophenyl moiety, and a methoxyphenyl group, which contribute to its biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | 2-ethylsulfanyl-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Molecular Formula | C22H22FN5O2S |
| Molecular Weight | 423.50 g/mol |
| InChI | InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, particularly those related to cell proliferation and survival.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that are vital for cellular responses.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance:
-
Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung cancer cells. Studies have reported IC50 values indicating effective inhibition of cell growth.
Cell Line IC50 (µM) MCF-7 12.3 HCT116 15.8 A549 18.0
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
-
Bacterial Strains Tested : Efficacy was assessed against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.125 µg/mL Escherichia coli 0.250 µg/mL Pseudomonas aeruginosa 0.500 µg/mL
Case Studies and Research Findings
- Antiproliferative Effects : A study published in European Journal of Medicinal Chemistry evaluated the antiproliferative activity of several triazolopyrimidine derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their activity levels .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar triazolo compounds revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential of these compounds in treating infections caused by multidrug-resistant organisms .
- Structure-Activity Relationship (SAR) : Research has detailed how variations in the chemical structure of triazolopyrimidines affect their biological activity. For instance, the presence of an ethylsulfanyl group was linked to enhanced enzyme inhibition and increased cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
